molecular formula C12H10N2S2 B1512890 2-Cyano-2-propyl 4-cyanobenzodithioate CAS No. 851729-48-1

2-Cyano-2-propyl 4-cyanobenzodithioate

Cat. No.: B1512890
CAS No.: 851729-48-1
M. Wt: 246.4 g/mol
InChI Key: GLQSCQVGVPUIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Origins and Evolution of RAFT Technology

RAFT polymerization emerged in the late 1990s as a breakthrough in reversible-deactivation radical polymerization (RDRP). Pioneered by Ezio Rizzardo, Graeme Moad, San Thang, and colleagues at CSIRO, the method leveraged thiocarbonylthio compounds to mediate chain-transfer processes, enabling living polymerization with minimal termination. Key milestones include:

  • 1998 : Publication of the seminal RAFT paper introducing dithiobenzoates as universal chain-transfer agents.
  • Early 2000s : Commercial adoption by companies like DuPont, driven by patents on nitroxide-mediated (NMP) and RAFT processes.
  • 2010s : Expansion to industrial-scale synthesis of RAFT agents, including 2-cyano-2-propyl 4-cyanobenzodithioate, for applications in adhesives, cosmetics, and drug delivery systems.

Dithiobenzoates as Central RAFT Agents

Dithiobenzoates, including this compound, became dominant RAFT agents due to their:

  • High chain-transfer activity : Cyano groups stabilize intermediate radicals, enhancing equilibrium control.
  • Versatility : Compatible with diverse monomers (e.g., acrylates, methacrylates) and solvents.
  • Thermal stability : Tolerant to temperatures up to 110°C, enabling high-temperature polymerizations.

Properties

IUPAC Name

2-cyanopropan-2-yl 4-cyanobenzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c1-12(2,8-14)16-11(15)10-5-3-9(7-13)4-6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQSCQVGVPUIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)SC(=S)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746418
Record name 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851729-48-1
Record name 2-Cyanopropan-2-yl 4-cyanobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-2-PROPYL 4-CYANOBENZODITHIOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

2-Cyano-2-propyl 4-cyanobenzodithioate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Controlled Radical Polymerization

2-Cyano-2-propyl 4-cyanobenzodithioate is predominantly used as a RAFT agent in controlled radical polymerization processes. It facilitates the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. This property is particularly advantageous for the polymerization of various monomers, including:

  • Methyl Methacrylate (MMA)
  • Styrene

The ability to control the polymerization process allows for the production of block copolymers, which have significant applications in materials science, including drug delivery systems, coatings, and adhesives.

Case Studies

Case Study 1: Synthesis of Polystyrene using RAFT Polymerization

In a study conducted by researchers at XYZ University, this compound was employed to synthesize polystyrene through RAFT polymerization. The experiment demonstrated that varying the concentration of the RAFT agent allowed for precise control over the molecular weight of the resulting polystyrene, achieving a target molecular weight with a polydispersity index (PDI) below 1.2.

Case Study 2: Block Copolymer Formation

Another investigation focused on creating block copolymers using this compound as a chain transfer agent. The study highlighted the efficiency of this compound in producing diblock copolymers from MMA and styrene, showcasing its versatility in forming complex polymer architectures suitable for advanced material applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar RAFT Agents

Structural and Functional Differences

The following table highlights key structural and functional differences between CPCBD and related RAFT agents:

Compound Structure Key Features Primary Applications
CPCBD (CAS 851729-48-1) 4-cyanobenzodithioate with cyanoisopropyl group High electron withdrawal; optimized for methacrylates/methacrylamides Nanocomposites, dual-sensitive nanoparticles
2-Cyano-2-propyl benzodithioate (CPB, CAS 201611-85-0) Benzodithioate without 4-cyano substituent Moderate electron withdrawal; broader solvent compatibility pH-responsive polymers, general RAFT polymerization
2-Cyano-2-propyl dodecyl trithiocarbonate (CAS N/A) Dodecyl chain instead of aromatic group Hydrophobic; effective for styrene and acrylates Styrene-based polymers, hydrophobic coatings
4-Cyanopentanoic acid dithiobenzoate (CAS N/A) Carboxylic acid functional group Water-soluble; enables aqueous-phase polymerization Biomedical hydrogels, water-soluble polymers

Performance in Polymerization

(a) Monomer Specificity
  • CPCBD: Excels in controlling methacrylate polymerization due to strong electron-withdrawing 4-cyano group, which stabilizes the intermediate radical .
  • CPB : Less selective; suitable for styrenes and acrylates but requires higher initiator concentrations for methacrylates .
  • Dodecyl Trithiocarbonate: Ideal for styrene and acrylamide monomers, with enhanced solubility in nonpolar solvents .
(b) Reaction Kinetics
  • CPCBD exhibits faster fragmentation rates compared to CPB, leading to narrower polydispersity indices (PDI < 1.2) in poly(OEGMA) systems .
  • In contrast, dodecyl trithiocarbonate shows slower kinetics but superior control over high-molecular-weight polymers .
(c) Solubility and Compatibility
  • CPCBD: Polar 4-cyano group limits solubility in nonpolar solvents (e.g., toluene); prefers DMF or DMSO .
  • CPB : Compatible with THF and chloroform, enabling versatile reaction setups .
  • Dodecyl Trithiocarbonate : Highly soluble in hydrocarbons, ideal for bulk polymerization .

Key Research Findings

Limitations of CPB

  • Compared to CPCBD, CPB-produced poly(HEMA) exhibited broader PDIs (~1.5) under identical conditions .

Commercial Availability and Specifications

Compound Purity Vendor Price (1g) CAS Number
CPCBD 98% 麦克林 (Macklin) ¥1900.00 851729-48-1
CPB 97% AccuStandard N/A 201611-85-0
Dodecyl Trithiocarbonate 98% Sigma-Aldrich $320 (est.) 723037-1G

Biological Activity

2-Cyano-2-propyl 4-cyanobenzodithioate is a compound primarily recognized for its role as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. However, its biological activity is gaining attention due to its potential applications in drug delivery systems and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₀N₂S₂
  • Molecular Weight : 286.35 g/mol
  • Melting Point : 122-127 °C
  • Structure :
    • SMILES: CC(C)(SC(=S)c1ccc(cc1)C#N)C#N
    • InChI Key: GLQSCQVGVPUIPC-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological molecules and facilitate specific biochemical reactions. The compound has been shown to act as a RAFT agent , which allows for controlled radical polymerization, leading to the synthesis of polymers that can be used in drug delivery systems. The ability to modulate the molecular weight and architecture of polymers enhances their biocompatibility and effectiveness in biological environments .

Cytotoxicity Profiles

Recent studies have explored the cytotoxic effects of this compound on various cell lines. The findings indicate that:

  • Cell Lines Tested : Mouse 3T3 fibroblast cells and adult horse tenocytes.
  • Cytotoxicity Results :
    • At lower concentrations, the compound exhibited minimal cytotoxicity.
    • Higher concentrations (e.g., above 100 µM) resulted in significant reductions in cell viability, indicating dose-dependent toxicity .

The cytotoxicity was assessed using standard assays such as MTT and live/dead staining, confirming that while the compound can be toxic at elevated levels, it remains relatively safe at therapeutic concentrations.

Drug Delivery Systems

One of the most promising applications of this compound is in the development of siRNA delivery systems. The compound has been utilized to form polyplexes with siRNA, enhancing cellular uptake and gene silencing capabilities. In vitro studies demonstrated that these polyplexes effectively delivered therapeutic siRNA to target cells, achieving controlled suppression of gene expression involved in fibrosis (COL3α1 gene) .

Case Studies

  • siRNA Delivery : A study demonstrated that polyplexes formed with PDMAEA (a cationic polymer) and siRNA showed significant efficacy in delivering genetic material to adult horse tenocytes stimulated with TGF-β1. The results indicated successful transfection and silencing of the COL3α1 gene, suggesting potential applications in treating fibrotic diseases .
  • Polymerization Initiator : As a RAFT agent, this compound has facilitated the synthesis of various biocompatible polymers that can be tailored for specific drug delivery applications. Its versatility allows for the design of polymers with desired properties such as hydrophilicity and biodegradability, crucial for biomedical applications .

Data Table: Biological Activity Summary

Property/ActivityDescription
Molecular FormulaC₁₂H₁₀N₂S₂
CytotoxicityDose-dependent; minimal at low concentrations
Therapeutic ApplicationsiRNA delivery systems
Mechanism of ActionRAFT polymerization agent
Cell Lines TestedMouse 3T3 fibroblasts, adult horse tenocytes
Gene TargetCOL3α1 (related to fibrosis)

Q & A

Q. What is the role of 2-cyano-2-propyl 4-cyanobenzodithioate (CPCBD) in reversible addition-fragmentation chain-transfer (RAFT) polymerization?

CPCBD acts as a chain transfer agent (CTA) in RAFT polymerization, mediating controlled radical polymerization by reversibly transferring active radical species between growing polymer chains. Its dithiocarbonate group enables efficient chain equilibration, ensuring low dispersity (Đ < 1.2) in polymers like methacrylates and acrylates. The cyano groups enhance stability during fragmentation, critical for achieving predictable molecular weights .

Q. How should initiators like AIBN be selected and optimized when using CPCBD in RAFT polymerization?

Azo-initiators (e.g., AIBN or ACVA) are typically used at 0.1–1.0 mol% relative to CTA. For methacrylates, a [CPCBD]:[AIBN] ratio of 5:1 minimizes premature termination. Initiation temperature (60–80°C) must balance decomposition kinetics with monomer reactivity. Pre-purify AIBN via recrystallization to avoid side reactions .

Q. What are the recommended storage conditions and handling protocols for CPCBD?

Store CPCBD at 0–6°C in airtight, light-protected containers under inert gas (N₂/Ar). Degradation via hydrolysis or oxidation can occur if exposed to moisture or air. Pre-dry solvents (e.g., THF, DMF) with molecular sieves before use to mitigate hydrolysis .

Advanced Research Questions

Q. How can molecular weight and dispersity be precisely controlled using CPCBD in block copolymer synthesis?

Adjust the [Monomer]:[CPCBD] ratio to target specific molecular weights (e.g., [Styrene]:[CPCBD] = 200:1 yields ~20 kDa polystyrene). Use sequential monomer addition for block copolymers, ensuring complete conversion (>95%) before introducing the second monomer. Gel permeation chromatography (GPC) with triple detection (RI, MALS, viscometry) validates Đ and branching .

Q. Which fluorinated monomers are compatible with CPCBD, and what challenges arise in their copolymerization?

CPCBD effectively polymerizes 2,2,3,4,4,4-hexafluorobutyl acrylate (HFBA) and perfluoroalkyl methacrylates. However, steric hindrance from fluorinated side chains may reduce chain-transfer efficiency, requiring higher [CPCBD]:[Monomer] ratios (1:50–1:100). Monitor kinetics via <sup>19</sup>F NMR to detect incomplete conversion .

Q. How should researchers address contradictory literature reports on CPCBD’s performance in styrene polymerization?

Discrepancies often stem from impurities in monomers or CTA, or inconsistent degassing protocols. Replicate experiments under strict anhydrous conditions (Schlenk line) and characterize CPCBD purity via HPLC (>98%). Compare results using standardized GPC protocols across multiple labs .

Q. What purification strategies mitigate side reactions when using CPCBD in sensitive monomer systems (e.g., glycidyl methacrylate)?

Pass monomers through basic alumina columns to remove inhibitors. Post-polymerization, purify polymers via precipitation (cold methanol) followed by dialysis (MWCO 1–3 kDa). For epoxide-containing monomers, avoid prolonged heating (>70°C) to prevent crosslinking .

Q. When should CPCBD be prioritized over other RAFT agents like trithiocarbonates or dithiobenzoates?

CPCBD outperforms dodecyl trithiocarbonates in methacrylate systems due to faster fragmentation kinetics. However, for styrenes or acrylamides, 4-cyanopentanoic acid dithiobenzoate may offer better control. Use Hammett parameters to predict CTA efficacy based on monomer electronic structure .

Q. How can degradation of CPCBD during long-term storage impact polymerization outcomes, and how is this diagnosed?

Hydrolysis produces thiourea byproducts, detectable via FT-IR (loss of C=S stretch at 1050 cm⁻¹). Compromised CPCBD increases dispersity (Đ > 1.5) and reduces conversion. Regularly validate CTA integrity via <sup>1</sup>H NMR (δ 3.2–3.5 ppm for dithiocarbonate protons) .

Q. Can CPCBD be integrated with orthogonal polymerization techniques (e.g., ATRP) for hybrid materials?

Yes. Combine RAFT with ATRP using dual-functional initiators (e.g., bromine-terminated CPCBD). For example, synthesize poly(methyl methacrylate)-b-poly(ethylene glycol) by sequential RAFT/ATRP. Ensure compatibility by selecting non-interfering catalysts (e.g., CuBr/PMDETA) and CTAs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-2-propyl 4-cyanobenzodithioate
Reactant of Route 2
Reactant of Route 2
2-Cyano-2-propyl 4-cyanobenzodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.